1-Oxiranylmethylindole-5-carbonitrile
Description
1-Oxiranylmethylindole-5-carbonitrile is an indole derivative featuring an oxiranylmethyl (epoxide-containing methyl) group at the 1-position and a carbonitrile (CN) substituent at the 5-position. Such compounds are often intermediates in pharmaceutical or polymer synthesis, leveraging the epoxide’s versatility in cross-linking or functionalization .
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(oxiran-2-ylmethyl)indole-5-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c13-6-9-1-2-12-10(5-9)3-4-14(12)7-11-8-15-11/h1-5,11H,7-8H2 |
InChI Key |
YDPGLNZNQJEMKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C=CC3=C2C=CC(=C3)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison of 1-Oxiranylmethylindole-5-carbonitrile with analogous indole and heterocyclic carbonitriles, based on substituent effects, molecular properties, and applications inferred from the evidence.
Structural and Functional Group Comparisons
*Hypothetical values based on structural analogy.
Key Observations:
- Substituent Effects: The oxiranylmethyl group in the target compound introduces a reactive epoxide, enabling nucleophilic attacks or polymerization, unlike the acetyl group in 1-acetylindole-5-carbonitrile, which stabilizes the indole ring via resonance . Chlorine in 1-Chloroisoquinoline-5-carbonitrile increases electrophilicity, contrasting with the epoxide’s reactivity in the target compound .
Electronic Properties :
- The carbonitrile group in all compounds withdraws electron density, activating the aromatic ring for electrophilic substitutions at specific positions.
- The epoxide in the target compound may further polarize the indole ring, altering reactivity compared to acetyl or spiro-substituted analogs.
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